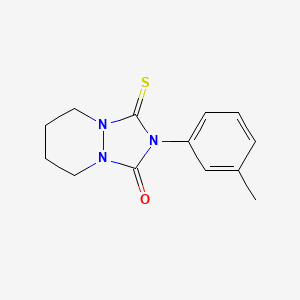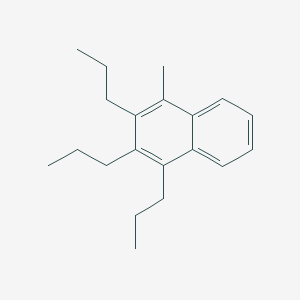![molecular formula C24H20S2 B14601319 Azulene, 1,3-bis[(4-methylphenyl)thio]- CAS No. 61035-79-8](/img/structure/B14601319.png)
Azulene, 1,3-bis[(4-methylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 1,3-bis[(4-methylphenyl)thio]- is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene and is characterized by a fused five-membered and seven-membered ring structure. The compound Azulene, 1,3-bis[(4-methylphenyl)thio]- features two 4-methylphenylthio groups attached at the 1 and 3 positions of the azulene core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 1,3-bis[(4-methylphenyl)thio]- typically involves the reaction of azulene with 4-methylbenzenethiol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1,3-dibromoazulene reacts with 4-methylbenzenethiol in the presence of magnesium to form the desired compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of Azulene, 1,3-bis[(4-methylphenyl)thio]- may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 1,3-bis[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic substitution reactions are common, where the azulene core undergoes substitution at the 1 and 3 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various electrophiles such as halogens or nitro groups; reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Azulene, 1,3-bis[(4-methylphenyl)thio]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Azulene, 1,3-bis[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, influencing cellular redox states and signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may involve disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and presence in essential oils.
Vetivazulene: Found in natural sources like vetiver oil, with potential therapeutic applications.
Uniqueness
Azulene, 1,3-bis[(4-methylphenyl)thio]- is unique due to the presence of two 4-methylphenylthio groups, which enhance its chemical reactivity and biological activity compared to other azulene derivatives. This structural modification allows for a broader range of applications in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
61035-79-8 |
|---|---|
Molekularformel |
C24H20S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1,3-bis[(4-methylphenyl)sulfanyl]azulene |
InChI |
InChI=1S/C24H20S2/c1-17-8-12-19(13-9-17)25-23-16-24(22-7-5-3-4-6-21(22)23)26-20-14-10-18(2)11-15-20/h3-16H,1-2H3 |
InChI-Schlüssel |
ORSXOBXWAUYOOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC(=C3C2=CC=CC=C3)SC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
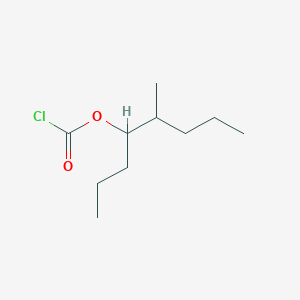
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

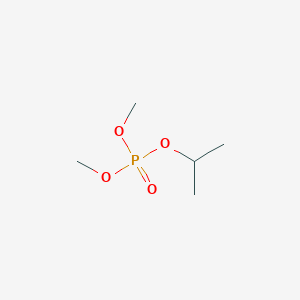
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
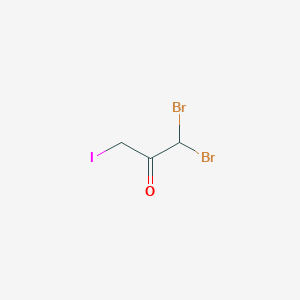

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
